

# Technical Support Center: Strontium Thiosulphate Synthesis

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## Compound of Interest

Compound Name: *Strontium thiosulphate*

Cat. No.: *B079881*

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Welcome to the technical support center for **strontium thiosulphate** synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid contamination during their experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common contaminants in **strontium thiosulphate** synthesis?

**A1:** The most prevalent contaminants encountered during the synthesis of **strontium thiosulphate** are unreacted starting materials, such as strontium nitrate ( $\text{Sr}(\text{NO}_3)_2$ ) and sodium nitrate ( $\text{NaNO}_3$ ), which can co-crystallize with the final product.<sup>[1]</sup> Additionally, decomposition products like elemental sulfur (S) and strontium sulfate ( $\text{SrSO}_4$ ) can form, particularly when the reaction is exposed to air.<sup>[2][3]</sup>

**Q2:** My final product is a mix of different crystals. What could be the cause?

**A2:** The presence of varied crystalline forms in your final product likely indicates contamination with unreacted starting materials.<sup>[1]</sup> Slow evaporation methods for crystallization can lead to the simultaneous precipitation of **strontium thiosulphate**, sodium nitrate, and any excess strontium nitrate used in the reaction.

**Q3:** I observe a yellow turbidity in my reaction mixture. What is it and how can I prevent it?

A3: A yellow turbidity is typically indicative of the formation of elemental sulfur. This occurs when the thiosulphate ion decomposes, a process that can be triggered by acidic conditions or exposure to air (oxidation). To prevent this, ensure your reaction is carried out in a neutral to slightly alkaline pH range and consider using deaerated solvents or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: After drying, my **strontium thiosulphate** product seems to have a white, insoluble component. What is this impurity?

A4: A white, insoluble component is likely strontium sulfate ( $\text{SrSO}_4$ ).<sup>[2][3]</sup> This can form from the oxidation of **strontium thiosulphate** in the presence of air. Minimizing air exposure during the reaction, filtration, and drying steps is crucial for preventing its formation.

## Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low Yield	<ul style="list-style-type: none"><li>- Incomplete reaction.</li><li>- Sub-optimal reactant ratio.</li><li>- Product loss during washing.</li></ul>	<ul style="list-style-type: none"><li>- Increase reaction time or gently heat the solution (see temperature recommendations in the data table below).</li><li>- Optimize the molar ratio of strontium salt to sodium thiosulphate (a slight excess of sodium thiosulphate may be beneficial).</li><li>- Use minimal amounts of a cold, non-aqueous solvent like ethanol for washing the crystals to prevent dissolution. Strontium thiosulphate is insoluble in ethanol.<a href="#">[2]</a><a href="#">[3]</a></li></ul>
Product Contaminated with Starting Materials (e.g., <chem>Sr(NO3)2</chem> , <chem>NaNO3</chem> )	<ul style="list-style-type: none"><li>- Co-crystallization during evaporation.<a href="#">[1]</a></li><li>- Inefficient washing of the final product.</li></ul>	<ul style="list-style-type: none"><li>- Employ a controlled crystallization method. Instead of slow evaporation to dryness, allow crystals to form and then filter the mother liquor before all the solvent has evaporated.</li><li>- Wash the collected crystals with a small amount of ice-cold deionized water to remove soluble impurities, followed by a wash with a non-aqueous solvent like ethanol to displace the water and aid drying.</li></ul>
Formation of Elemental Sulfur (Yellow Precipitate)	<ul style="list-style-type: none"><li>- Acidic pH of the reaction mixture.</li><li>- Oxidative decomposition.</li></ul>	<ul style="list-style-type: none"><li>- Maintain the pH of the reaction solution between 7 and 8. Use a buffer if necessary.</li><li>- Use deaerated water for preparing solutions and consider blanketing the</li></ul>

### Formation of Strontium Sulfate (White, Insoluble Precipitate)

- Oxidation of strontium thiosulphate in the presence of air.[\[2\]](#)[\[3\]](#)

reaction vessel with an inert gas like nitrogen.

- Minimize air exposure throughout the synthesis and purification process. This can be achieved by working under an inert atmosphere and avoiding prolonged drying times in the open air.

## Quantitative Data on Synthesis Parameters

While specific quantitative data for **strontium thiosulphate** synthesis is not extensively published, the following table provides recommended ranges based on general principles for thiosulphate stability and related strontium salt syntheses.

Parameter	Recommended Range	Purity Impact
pH	7.0 - 8.0	Below pH 7, the risk of decomposition to elemental sulfur and sulfur dioxide increases. Above pH 8, the potential for strontium hydroxide precipitation exists.
Temperature	20 - 30°C	Room temperature is generally preferred for crystallization to obtain well-defined crystals. <sup>[1]</sup> Higher temperatures can increase the rate of decomposition of thiosulphate.
Reactant Molar Ratio (Sr <sup>2+</sup> :S <sub>2</sub> O <sub>3</sub> <sup>2-</sup> )	1 : 1 to 1 : 1.1	A slight excess of sodium thiosulphate can help to ensure the complete conversion of the strontium salt. However, a large excess can lead to contamination of the final product.

## Experimental Protocols

### Synthesis of Strontium Thiosulphate Monohydrate

This protocol is adapted from the synthesis of **strontium thiosulphate monohydrate** crystals.

[\[1\]](#)

#### Materials:

- Strontium nitrate (Sr(NO<sub>3</sub>)<sub>2</sub>)
- Sodium thiosulphate pentahydrate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>·5H<sub>2</sub>O)
- Deionized water

- Ethanol

Procedure:

- Solution Preparation: Prepare separate aqueous solutions of strontium nitrate and sodium thiosulphate pentahydrate. For example, dissolve stoichiometric amounts of each salt in deionized water. A 1:1 molar ratio is a good starting point.
- Reaction: Slowly add the strontium nitrate solution to the sodium thiosulphate solution with constant stirring.
- Crystallization: Cover the reaction vessel and allow the solvent to evaporate slowly at room temperature over several days to weeks.[\[1\]](#)
- Isolation: Once a significant amount of crystals has formed, decant the mother liquor.
- Washing: Wash the crystals with a small volume of ice-cold deionized water to remove soluble impurities, followed by a wash with ethanol to remove the water.
- Drying: Dry the crystals under vacuum at room temperature.

## Purity Analysis by Iodometric Titration

Principle: Thiosulphate ions are quantitatively oxidized by iodine. The endpoint is detected using a starch indicator.

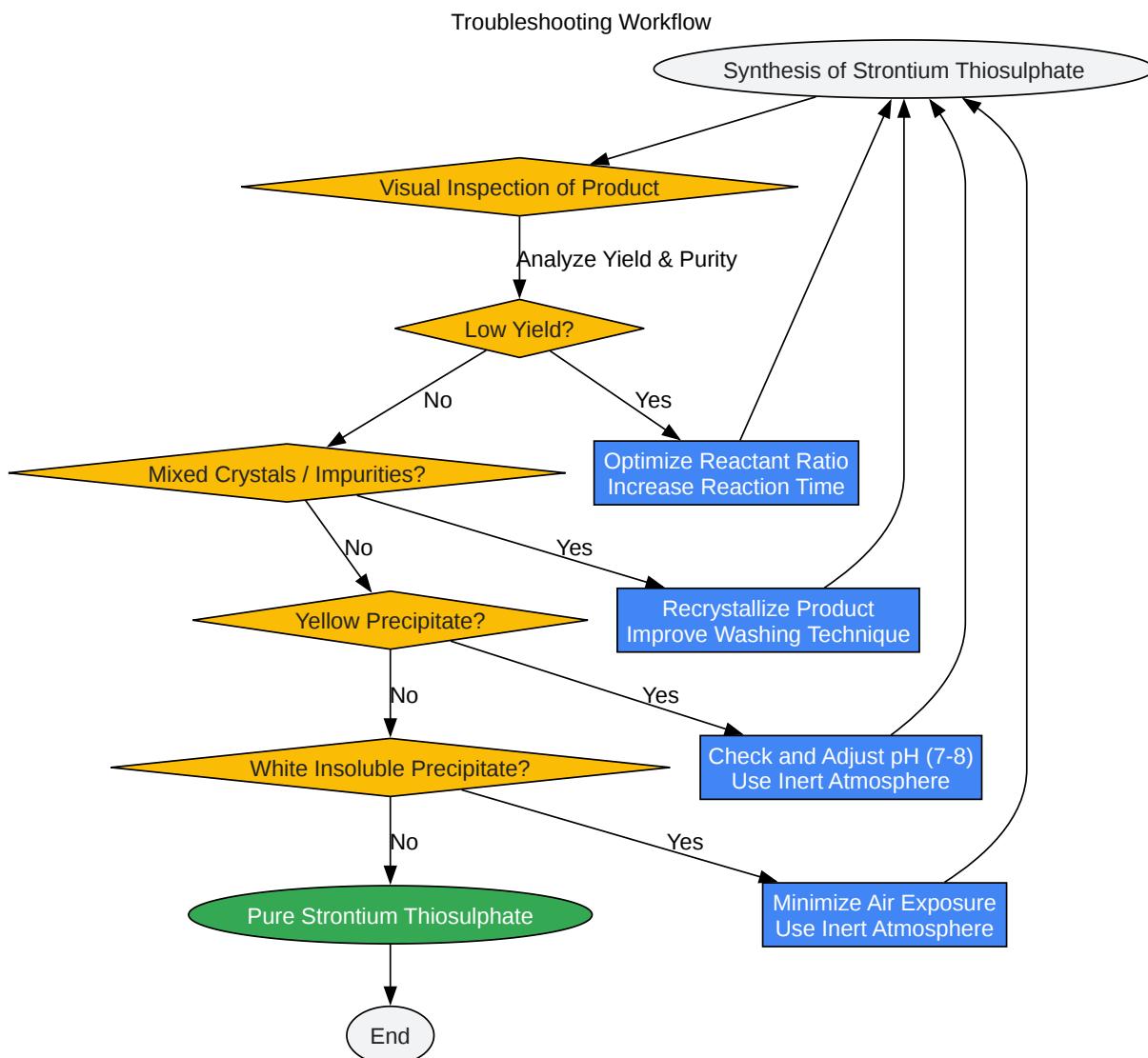
Procedure:

- Accurately weigh a sample of the synthesized **strontium thiosulphate** and dissolve it in deionized water.
- Add a few drops of starch indicator solution.
- Titrate the solution with a standardized iodine solution until the first permanent blue-black color appears.
- Calculate the purity of the **strontium thiosulphate** based on the volume of iodine solution used.

# Visualizing the Process

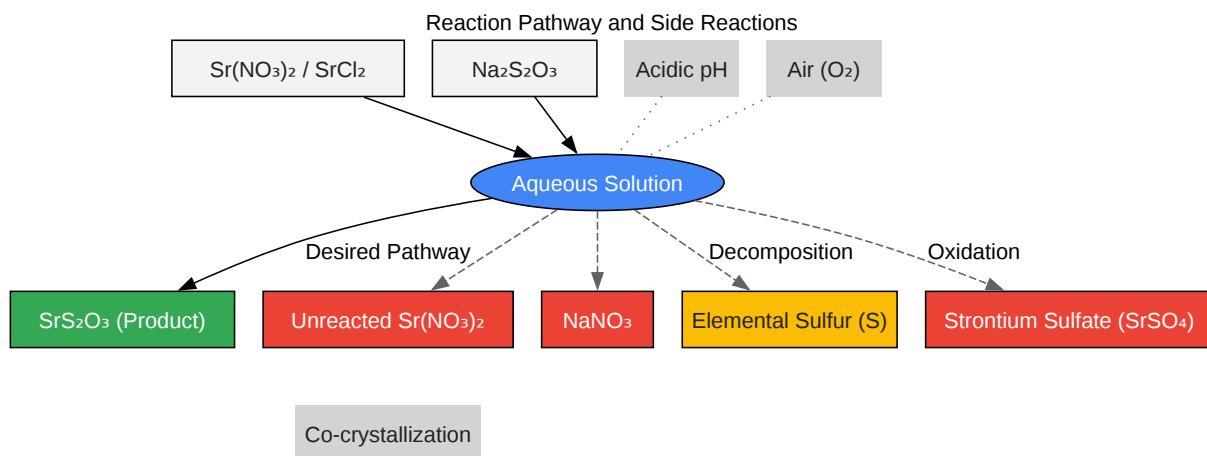
## Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during **strontium thiosulphate** synthesis.

[Click to download full resolution via product page](#)Troubleshooting workflow for **strontium thiosulphate** synthesis.

## Reaction Pathway and Contamination Side Reactions

This diagram illustrates the main reaction for **strontium thiosulphate** synthesis and the key side reactions that can lead to common contaminants.



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Main reaction and potential side reactions in synthesis.

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## References

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